3-(2-Bromo-5-chlorophenyl)-3-oxopropanenitrile
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Overview
Description
3-(2-Bromo-5-chlorophenyl)-3-oxopropanenitrile is an organic compound that features a bromo and chloro-substituted phenyl ring attached to a nitrile group through a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-chlorophenyl)-3-oxopropanenitrile typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-5-chlorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of 3-(2-Bromo-5-chlorophenyl)-3-aminopropanenitrile.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
3-(2-Bromo-5-chlorophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-chlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-5-chlorophenyl)-3-oxopropanoic acid
- 3-(2-Bromo-5-chlorophenyl)-3-oxopropylamine
- 2-Bromo-5-chlorophenylacetic acid
Uniqueness
3-(2-Bromo-5-chlorophenyl)-3-oxopropanenitrile is unique due to the presence of both bromo and chloro substituents on the phenyl ring, which can influence its reactivity and interactions. This dual substitution pattern can provide distinct chemical and biological properties compared to similar compounds with only one halogen substituent.
Properties
Molecular Formula |
C9H5BrClNO |
---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
3-(2-bromo-5-chlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrClNO/c10-8-2-1-6(11)5-7(8)9(13)3-4-12/h1-2,5H,3H2 |
InChI Key |
FCRGAAFJMFZKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CC#N)Br |
Origin of Product |
United States |
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